molecular formula C21H17N3O2S B586252 iCRT-14-d5 CAS No. 1795144-12-5

iCRT-14-d5

Cat. No.: B586252
CAS No.: 1795144-12-5
M. Wt: 380.477
InChI Key: NCSHZXNGQYSKLR-CNCXFELZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

iCRT-14-d5 is a deuterated derivative of iCRT-14, a small molecule inhibitor known for its potential therapeutic applications. It is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iCRT-14-d5 involves the incorporation of deuterium atoms into the molecular structure of iCRT-14. The general synthetic route includes:

    Starting Material: The synthesis begins with the preparation of the non-deuterated iCRT-14.

    Deuteration: The deuterium atoms are introduced through a series of chemical reactions, typically involving the use of deuterated reagents and solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: The laboratory-scale synthesis is scaled up to industrial levels, ensuring the consistency and purity of the final product.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity, isotopic enrichment, and overall quality of the compound.

Chemical Reactions Analysis

Types of Reactions

iCRT-14-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.

Scientific Research Applications

iCRT-14-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in cell biology research to investigate the role of the Wnt/β-catenin signaling pathway in various cellular processes.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, where the Wnt/β-catenin pathway is dysregulated.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway

Mechanism of Action

iCRT-14-d5 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. The compound directly interacts with β-catenin, preventing its interaction with T-cell factor (TCF) and lymphoid enhancer-binding factor (LEF). This inhibition disrupts the transcriptional activity of β-catenin, leading to cell cycle arrest and reduced cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    iCRT-14: The non-deuterated parent compound, also an inhibitor of the Wnt/β-catenin pathway.

    IWR-1-endo: Another inhibitor of the Wnt/β-catenin pathway, but with a different mechanism of action.

    PRI-724: A small molecule that targets the interaction between β-catenin and CREB-binding protein (CBP), inhibiting Wnt signaling.

Uniqueness of iCRT-14-d5

This compound is unique due to the incorporation of deuterium atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This makes it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

1795144-12-5

Molecular Formula

C21H17N3O2S

Molecular Weight

380.477

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-(2,3,4,5,6-pentadeuteriophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-/i3D,4D,5D,7D,8D

InChI Key

NCSHZXNGQYSKLR-CNCXFELZSA-N

SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Synonyms

5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-(phenyl-d5)-2,4-thiazolidinedione;  iCRT 14-d5;  iCRT14-d5; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.